molecular formula C34H59N9O12 B608467 Larazotide acetate CAS No. 881851-50-9

Larazotide acetate

Cat. No. B608467
CAS RN: 881851-50-9
M. Wt: 785.9
InChI Key: NYGCNONRVCGHAT-UFIKZEAMSA-N
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Description

Larazotide acetate (also known as AT-1001) is a synthetic eight amino acid peptide that functions as a tight junction regulator and reverses leaky junctions to their normally closed state . It is being studied in people with celiac disease .


Synthesis Analysis

Larazotide acetate is a synthetic peptide based on a Vibrio cholerae enterotoxin called zonula occludens toxin that decreases intestinal permeability . An investigation was carried out to discover which specific part of this toxin was responsible for this activity .


Molecular Structure Analysis

Larazotide is an octapeptide whose structure is derived from a protein (zonula occludens toxin) secreted by Vibrio cholerae . It has the amino acid sequence GGVLVQPG, IUPAC condensed descriptor of H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH, and the systematic name glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine .


Chemical Reactions Analysis

Larazotide acetate is thought to act as a zonulin antagonist to reduce zonulin-induced increases in barrier permeability . It has been associated with the redistribution and rearrangement of tight junction proteins and actin filaments to restore intestinal barrier function .


Physical And Chemical Properties Analysis

The molecular formula of Larazotide acetate is C34H59N9O12 . Its average mass is 785.885 Da and its mono-isotopic mass is 785.428345 Da .

Scientific Research Applications

Treatment of Celiac Disease

Larazotide acetate has been extensively studied for its potential in treating celiac disease . It is an anti-zonulin which functions as a gut permeability regulator . Clinical trials have been conducted to evaluate the efficacy and safety of Larazotide acetate for the relief of persistent symptoms in adult patients with celiac disease .

Gluten Protein Sequestration

Larazotide acetate has been investigated for its ability to sequester gluten proteins . This is particularly relevant in the context of celiac disease, where gluten proteins trigger an autoimmune response. By sequestering these proteins, Larazotide acetate could potentially mitigate the harmful effects of gluten in celiac patients .

Anti-Inflammatory Effects

Polyphenols, which are present in Larazotide acetate, have been found to exert anti-inflammatory effects . This could be particularly beneficial in conditions like celiac disease, where inflammation plays a key role .

Disruption of Enzymatic Hydrolysis of Gluten Proteins

Research suggests that polyphenols in Larazotide acetate can disrupt the enzymatic hydrolysis of gluten proteins . This disruption could potentially prevent the recognition of gluten proteins by critical receptors in pathogenesis, offering another avenue for the treatment of celiac disease .

Autoimmune Diseases

Apart from celiac disease, Larazotide acetate has also been investigated for use in other autoimmune diseases . While the specifics of these investigations are not detailed in the search results, this suggests a broader potential application for Larazotide acetate in the field of autoimmune disorders .

Gastrointestinal Diseases and Disorders

Larazotide acetate has been explored for treatment in various gastrointestinal diseases and disorders . Given its role in regulating gut permeability and its anti-inflammatory properties, it could potentially be beneficial in a range of conditions that affect the gastrointestinal system .

Mechanism of Action

Target of Action

Larazotide acetate, also known as AT-1001, primarily targets zonulin receptors . Zonulin is a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract .

Mode of Action

Larazotide acetate functions as a zonulin antagonist , blocking the action of zonulin on its receptors . By doing so, it prevents the disassembly of tight junctions and the associated increase in intestinal permeability . This action helps to maintain the integrity of the gut barrier, preventing unwanted substances from passing through the gut wall into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by larazotide acetate involves the regulation of tight junctions in the intestinal epithelium . In conditions such as celiac disease, fragments of gliadin protein can trigger an immune response that leads to the release of zonulin, which in turn causes tight junctions to open up . Larazotide acetate intervenes in this pathway by blocking zonulin receptors, thereby preventing the disassembly of tight junctions and the associated increase in intestinal permeability .

Pharmacokinetics

Larazotide acetate is orally administered and is currently being studied in phase III clinical trials . A study using a porcine model showed that oral dosing of larazotide acetate resulted in time-dependent appearance of the drug in the distal duodenum and proximal jejunum . Peak concentrations occurred at 1 hour following oral dosing, with the continued presence of the drug observed from 2 to 4 hours following oral dosing .

Result of Action

The primary result of larazotide acetate’s action is the restoration of intestinal barrier function . By blocking the action of zonulin on its receptors, larazotide acetate prevents the opening of tight junctions and maintains the integrity of the gut barrier . This can help to reduce symptoms in conditions such as celiac disease, where increased intestinal permeability can lead to an immune response and associated symptoms .

Action Environment

The action of larazotide acetate can be influenced by various environmental factors. For instance, the presence of gliadin, a component of gluten, can trigger the release of zonulin and thereby increase the need for the action of larazotide acetate . Additionally, the gut microbiota may also play a role in modulating the release of zonulin . Therefore, factors such as diet and gut microbiota composition could potentially influence the efficacy of larazotide acetate .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Larazotide acetate

CAS RN

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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